![molecular formula C20H15FN2O2S B6535956 4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide CAS No. 1021220-76-7](/img/structure/B6535956.png)
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 329.35 . The InChI code for the compound is 1S/C16H12FN3O2S/c17-12-5-3-11(4-6-12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-1-2-9-20/h1-10H, (H,18,21)(H,19,22) .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. The type of reaction and the products formed can depend on the specific substituents present on the thiophene ring .科学研究应用
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide has been studied extensively in a variety of scientific research applications. It has been used in the development of drugs for the treatment of cardiovascular diseases, cancer, and other diseases. This compound has also been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases. Additionally, this compound has been used in the development of new imaging agents for the diagnosis of cancer.
作用机制
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide acts as an inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an important enzyme involved in the regulation of cellular processes, such as cell proliferation, migration, and apoptosis. This compound binds to the active site of PDE5 and inhibits its activity, resulting in the inhibition of the downstream signaling pathways. This inhibition of PDE5 leads to the inhibition of cell proliferation and migration, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of PDE5, which leads to the inhibition of cell proliferation and migration, as well as the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic activities. It has also been shown to have neuroprotective effects, as it has been shown to reduce the levels of amyloid-beta peptide in the brain, which is associated with the development of Alzheimer’s disease.
实验室实验的优点和局限性
The use of 4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide in laboratory experiments has several advantages. It is a small molecule inhibitor of PDE5, which makes it easy to synthesize and use in experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of diseases.
However, there are also several limitations to using this compound in laboratory experiments. This compound is a potent inhibitor of PDE5, and its use may lead to the inhibition of other enzymes and pathways. Additionally, this compound has not been approved for use in humans, so its use in laboratory experiments should be done with caution.
未来方向
There are several potential future directions for the use of 4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide. One potential direction is the development of new drugs for the treatment of cardiovascular diseases and cancer. Additionally, this compound could be used in the development of new imaging agents for the diagnosis of cancer. Finally, this compound could be used in the development of new therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
合成方法
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide can be synthesized in a two-step process. The first step involves the reaction of 1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl benzamide with 4-fluorobenzonitrile to form this compound. This reaction is catalyzed by palladium(II) acetate in the presence of a base such as triethylamine. The second step involves the reaction of this compound with a reducing agent, such as sodium borohydride, to form the desired product.
属性
IUPAC Name |
4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-15-6-3-14(4-7-15)19(24)22-16-8-5-13-9-10-23(17(13)12-16)20(25)18-2-1-11-26-18/h1-8,11-12H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZOGDWLPGZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
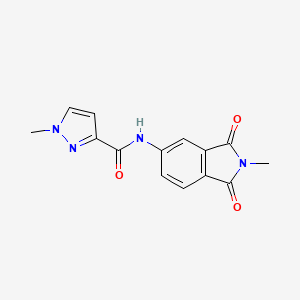

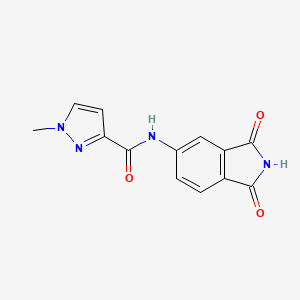
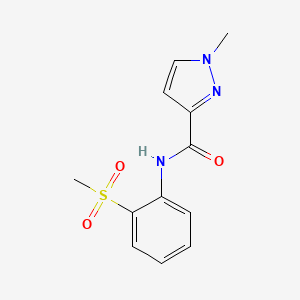
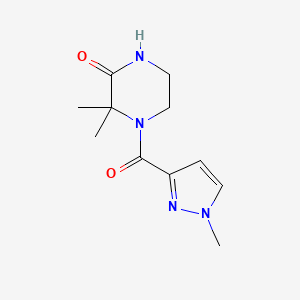
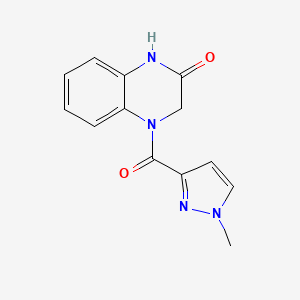
![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
